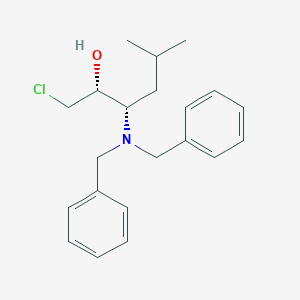

(2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol

Vue d'ensemble

Description

(2R,3S)-1-Chloro-3-dibenzylamino-5-methylhexan-2-ol is a chiral compound with a complex structure that includes a chlorine atom, a dibenzylamino group, and a hydroxyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-1-Chloro-3-dibenzylamino-5-methylhexan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable alkene with chlorine to introduce the chlorine atom, followed by the addition of a dibenzylamino group through nucleophilic substitution. The final step often involves the reduction of a ketone intermediate to form the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

(2R,3S)-1-Chloro-3-dibenzylamino-5-methylhexan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a different functional group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom with an amine may yield a secondary amine derivative.

Applications De Recherche Scientifique

(2R,3S)-1-Chloro-3-dibenzylamino-5-methylhexan-2-ol has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

Biology: The compound can be used to study the effects of chiral molecules on biological systems.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (2R,3S)-1-Chloro-3-dibenzylamino-5-methylhexan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other chiral amines and alcohols, such as (2R,3S)-2-amino-3-chloro-5-methylhexanol and (2R,3S)-1-chloro-3-amino-5-methylhexan-2-ol. These compounds share similar structural features but differ in the specific functional groups attached to the chiral centers.

Uniqueness

(2R,3S)-1-Chloro-3-dibenzylamino-5-methylhexan-2-ol is unique due to its combination of a chlorine atom, a dibenzylamino group, and a hydroxyl group, which confer distinct chemical and biological properties. Its specific stereochemistry also allows for selective interactions with molecular targets, making it valuable in various applications.

Activité Biologique

(2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol, with the CAS number 171815-92-2, is a chemical compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C21H28ClNO, with a molar mass of 345.91 g/mol. Its predicted density is approximately 1.095 g/cm³ and it has a boiling point of around 453.8 °C . The compound features a chiral center, which contributes to its stereochemistry and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H28ClNO |

| Molar Mass | 345.91 g/mol |

| Density | 1.095 g/cm³ |

| Boiling Point | 453.8 °C |

| pKa | 13.54 |

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties, including antimicrobial and antioxidant activities.

Antioxidant Activity

Antioxidant properties are critical in mitigating oxidative stress-related diseases. Compounds containing hydroxyl groups and aromatic systems often demonstrate strong free radical scavenging abilities. The DPPH assay and ABTS assay are commonly employed to evaluate antioxidant capacity . While specific data on this compound is sparse, the presence of similar functional groups in related compounds suggests potential antioxidant activity.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds or similar dibenzylamino derivatives:

- Study on Antimicrobial Properties :

- Antioxidant Capacity Evaluation :

Propriétés

IUPAC Name |

(2R,3S)-1-chloro-3-(dibenzylamino)-5-methylhexan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28ClNO/c1-17(2)13-20(21(24)14-22)23(15-18-9-5-3-6-10-18)16-19-11-7-4-8-12-19/h3-12,17,20-21,24H,13-16H2,1-2H3/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTZKLYFCBJELX-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CCl)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([C@H](CCl)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444189 | |

| Record name | (2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171815-92-2 | |

| Record name | (2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.